molecular formula C8H9N3O B13007467 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B13007467
M. Wt: 163.18 g/mol
InChI Key: JVVNBORVYVBQHU-UHFFFAOYSA-N
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Description

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound featuring a fused pyridine-pyrazinone scaffold with a methyl group at the 1-position.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one

InChI

InChI=1S/C8H9N3O/c1-11-5-7(12)10-8-6(11)3-2-4-9-8/h2-4H,5H2,1H3,(H,9,10,12)

InChI Key

JVVNBORVYVBQHU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C=CC=N2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

A common starting point is the use of substituted pyridine derivatives such as 5-bromopyridine-2,3-diamine or 3-fluoro-2-nitropyridine, which undergo nucleophilic substitution and cyclization reactions to form the bicyclic pyrido[2,3-b]pyrazine core.

  • For example, 5-bromopyridine-2,3-diamine can be reacted with butyric acid in the presence of coupling agents like HATU and bases such as DIPEA in DMF at elevated temperatures (around 50 °C) to form amide intermediates that cyclize to the bicyclic system.

Reduction and Functional Group Modification

  • Nitro groups on pyridine rings can be reduced to amines using catalytic hydrogenation with Pd/C under hydrogen atmosphere at room temperature, yielding amino-substituted intermediates.
  • Lithium aluminum hydride (LiAlH4) reduction at low temperatures (e.g., -78 °C) is employed to reduce amide intermediates to amines or alcohols, facilitating further ring closure or functionalization.

Methylation and Formation of the Dihydro and Keto Groups

  • Methylation at the nitrogen atom (N-1 position) is typically achieved by alkylation using methylating agents such as methyl iodide or methyl triflate under basic conditions.
  • The keto group at the 3-position is introduced or maintained by selective oxidation or by using precursors that already contain the keto functionality.
  • The dihydro form (1,2-dihydro) is often stabilized by controlling the reaction conditions, such as temperature and solvent, to prevent full aromatization.

Purification and Characterization

  • Flash chromatography on silica gel using solvent systems like dichloromethane/methyl tert-butyl ether (DCM/MTBE) is used to purify intermediates and final products.
  • Crystallization from ethanol or ethyl acetate is employed to obtain pure crystalline forms.
  • Analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) confirm the structure and purity.

Representative Preparation Scheme (Based on Patent and Literature Data)

Step Reagents/Conditions Description Yield/Notes
A 3-fluoro-2-nitropyridine + (2-methoxybutyl)amine hydrochloride + TEA, RT, 2.5 h Nucleophilic substitution to form nitroamine intermediate Isolated as yellow-orange liquid, MS m/z 226.0 (M+H)
B Pd/C (5%), MeOH, H2 (60 psig), RT, 4 h Catalytic hydrogenation to reduce nitro to amine Dark gel, MS m/z 196.0 (M+H)
C 5-bromopyridine-2,3-diamine + butyric acid + HATU + DIPEA, DMF, 50 °C overnight Amide coupling and cyclization Isolated intermediate for further reduction
D LiAlH4 in THF, -78 °C to RT, overnight Reduction of amide to amine/alcohol Facilitates ring closure
E Methylation with methylating agent under basic conditions Introduction of N-methyl group Final compound formation
F Purification by flash chromatography (DCM/MTBE) and crystallization Isolation of pure 1-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one High purity, confirmed by MS and NMR

Research Findings and Optimization Notes

  • The use of coupling agents like HATU and bases such as DIPEA in DMF provides efficient amide bond formation with good yields.
  • Catalytic hydrogenation under mild conditions (room temperature, moderate pressure) effectively reduces nitro groups without affecting other sensitive functionalities.
  • Low-temperature LiAlH4 reductions prevent over-reduction and decomposition, ensuring selective transformation.
  • Methylation reactions require careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.
  • Purification by flash chromatography with optimized solvent systems ensures removal of impurities and isolation of isomerically pure compounds.
  • Analytical data such as MS (m/z values), NMR chemical shifts, and IR absorption bands are consistent with the expected structure of the target compound.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Purpose Comments
Starting materials 5-bromopyridine-2,3-diamine, 3-fluoro-2-nitropyridine Core ring formation Commercially available or synthesized
Coupling agents HATU, EDCI Amide bond formation High efficiency, mild conditions
Bases DIPEA, TEA Neutralize acids, promote coupling Used in excess
Reduction Pd/C hydrogenation, LiAlH4 Nitro to amine, amide to amine/alcohol Controlled temperature and pressure
Methylation Methyl iodide or equivalents N-methylation Requires base and inert atmosphere
Purification Flash chromatography, crystallization Isolation of pure compound Solvent systems optimized for polarity

Chemical Reactions Analysis

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substitutions

The biological and physicochemical properties of pyrido[2,3-b]pyrazin-3(4H)-one derivatives are heavily influenced by substituents. Key analogs and their structural differences are summarized below:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one 1-Methyl C₈H₈N₃O 162.16* Not explicitly listed
Pyrido[2,3-b]pyrazin-3(4H)-one (Parent) None (base structure) C₇H₅N₃O 147.13 35252-02-9
6-Chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one 6-Chloro C₇H₆ClN₃O 183.60 CID 86697561
6-Methoxy-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one 6-Methoxy C₈H₈N₃O₂ 178.17 1073633-84-7
2-Amino-pyrido[2,3-b]pyrazin-3(4H)-one 2-Amino C₇H₆N₄O 162.15 190144-15-1
3,6-Dimethyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one 3,6-Dimethyl C₉H₁₀N₃O 176.20 159104-35-5
2-(2-Nitrobenzyl)pyrido[2,3-b]pyrazin-3(4H)-one 2-(2-Nitrobenzyl) C₁₄H₁₀N₄O₃ 298.26 Not listed

*Calculated based on molecular formula.

Key Research Findings

  • Methyl vs. Methoxy : The 6-methoxy analog (CAS 1073633-84-7) shows higher metabolic stability than the 6-chloro derivative in pharmacokinetic studies .
  • Substituent Position: Substituents at the 6-position (e.g., Cl, OCH₃) enhance enzymatic inhibition, while 2-position modifications (e.g., amino, hydrazinyl) favor cytotoxicity .
  • Safety: Methyl groups reduce acute toxicity compared to amino or nitrobenzyl substituents, making them preferable for drug development .

Biological Activity

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C8H9N3O
  • Molecular Weight : 163.18 g/mol
  • IUPAC Name : 1-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one

Biological Activities

Research has indicated that 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis or DNA replication pathways. For example, it has been noted to exhibit activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one has demonstrated anticancer effects in various cell lines. It induces apoptosis in cancer cells through:

  • Activation of apoptotic signaling pathways.
  • Inhibition of cell proliferation.

In vitro studies reported IC50 values for several cancer cell lines:

Cell Line IC50 (µM)
MCF-70.18
A5490.13
Colo-2050.19

Neuroprotective Effects

Research indicates that the compound may exert neuroprotective effects by:

  • Reducing oxidative stress in neuronal cells.
  • Inhibiting apoptosis in PC12 cells exposed to H2O2.

The EC50 values for neuroprotection were reported as follows:

Cell Type EC50 (µM)
PC125.44

The mechanisms through which 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one exerts its biological effects include:

  • Inhibition of Kinases : The compound shows potential as an inhibitor of specific kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : It influences the Bcl-2/Bax ratio and inhibits caspase activation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study published in MDPI highlighted that derivatives of pyrazine exhibit strong inhibitory effects on cancer cell lines with IC50 values ranging from 0.13 to 0.19 µM for various tested compounds .
  • Neuroprotective Study : Research indicated that the compound could significantly reduce cell death in PC12 cells subjected to oxidative stress, showcasing its potential for treating neurodegenerative diseases .

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